2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene
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Overview
Description
“2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene” is a boron-containing compound . Boron compounds have not been widely studied in medicinal chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity .
Molecular Structure Analysis
Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Besides, boronic acids are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .
Chemical Reactions Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
Physical And Chemical Properties Analysis
Boronic acids are considered Lewis acids , having a pKa value of 4–10 . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds .
Scientific Research Applications
Synthesis and Biological Activity
- Carbonic Anhydrase Inhibitory Properties : A study demonstrated the synthesis of bromophenols, including derivatives of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, and their inhibitory effects on the human carbonic anhydrase II enzyme. These compounds exhibited a range of inhibitory capacities, indicating their potential as leads for developing novel inhibitors for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Chemical Synthesis and Characterization
- Synthesis and Antioxidant Properties : Another study focused on the synthesis of diphenylmethane derivative bromophenols, including a natural product, starting from a precursor similar to 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene. The synthesized compounds were evaluated for their antioxidant properties, showing significant antioxidant power and suggesting their utility in medicinal chemistry for developing treatments against oxidative stress-related diseases (Balaydın et al., 2010).
Mechanistic Studies and Catalysis
- Thermal Chemistry on Pt Surfaces : A study investigated the thermal chemistry of various C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces. This research provided insights into the mechanisms of hydrogenation, dehydrogenation, and isomerization reactions on platinum surfaces, which are relevant for catalytic processes in industrial chemistry (Lee & Zaera, 2005).
Material Science and Polymer Chemistry
- Catalyst-Transfer Polycondensation : In the field of polymer chemistry, a study detailed the mechanism of Ni-catalyzed chain-growth polymerization of a monomer leading to well-defined poly(3-hexylthiophene). This work highlights the role of catalysts in polymer synthesis, showing how the controlled reaction of brominated monomers can lead to polymers with precise structural properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Safety And Hazards
Future Directions
Taking into consideration these findings, this review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOAAUBDNOPBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=C)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641221 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene | |
CAS RN |
34217-65-7 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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